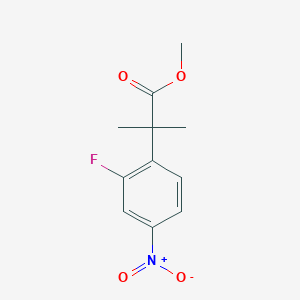
Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate
Vue d'ensemble
Description
“Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate” is a compound that has been studied for its potential as an antimycobacterial agent . It’s a new class of compounds that can interfere with iron homeostasis .
Synthesis Analysis
The preparation of “Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate” has been described in the literature . It was analyzed using 1H-NMR, 13C-NMR, HRMS, and SC-XRD .Molecular Structure Analysis
The molecular structure of “Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate” was analyzed using SC-XRD . The two-dimensional fingerprint of the compound indicates the prevalence of long-range interactions .Physical And Chemical Properties Analysis
The molecular formula of “Methyl (2-fluoro-4-nitrophenyl)acetate” is CHFNO, with an average mass of 213.163 Da and a monoisotopic mass of 213.043732 Da .Applications De Recherche Scientifique
Synthesis and Resolution in Chemistry:
- Drewes et al. (1992) explored the use of Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate in the resolution of racemic 3-hydroxy-2-methylene-3-phenylpropanoic acid, leading to the development of methyl 3-hydroxy-2-methyl-3-phenylpropanoate with confirmed absolute configuration by X-ray crystallography (Drewes et al., 1992).
Radiopharmaceutical Development:
- Hayes et al. (2018) reported on the radiosynthesis of a tracer developed as a surrogate for the chemical warfare agent sarin. They used a compound structurally related to Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate in the development of this radiotracer (Hayes et al., 2018).
Biochemical Photoprobes:
- Pleixats et al. (1989) studied the potential of 2-fluoro-4-nitrophenyl ethers, closely related to Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate, as biochemical photoprobes. They investigated their use in nucleophilic photosubstitutions, suggesting possible applications in biochemical investigations (Pleixats et al., 1989).
Synthesis of Androgen Receptor Antagonists:
- Li Zhi-yu (2012) conducted a study focusing on the synthesis of MDV3100, an androgen receptor antagonist, where a compound structurally similar to Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate was used as an intermediate (Li Zhi-yu, 2012).
Development of Fluorescence-based Technologies:
- Park et al. (2015) reported on the synthesis of new fluorophores, indolizino[3,2-c]quinolines, using a compound related to Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate. This study highlights its potential use in developing fluorescence-based biomedical technologies (Park et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO4/c1-11(2,10(14)17-3)8-5-4-7(13(15)16)6-9(8)12/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQBHCMAEJCYHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)[N+](=O)[O-])F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




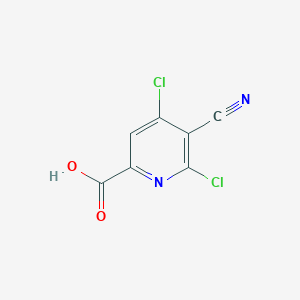
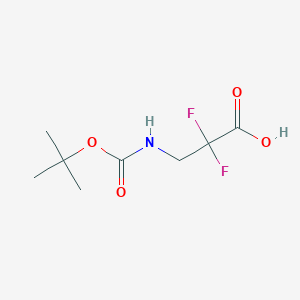

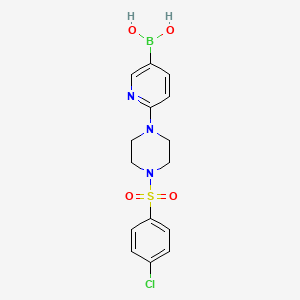


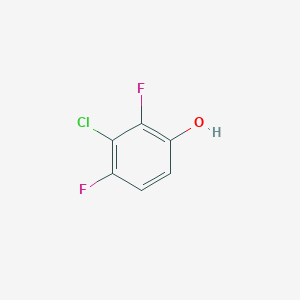
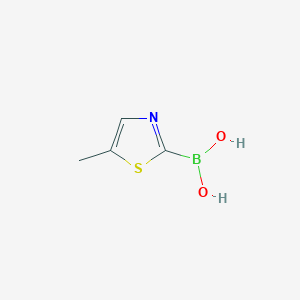



![5-Oxa-8-azaspiro[2.6]nonane](/img/structure/B1430637.png)
